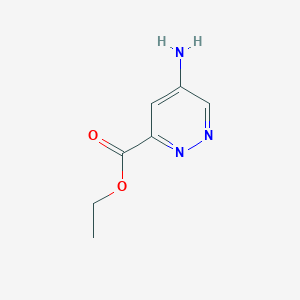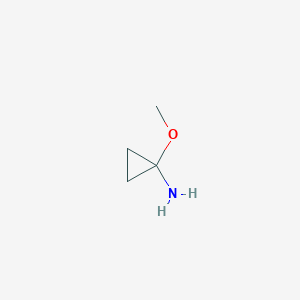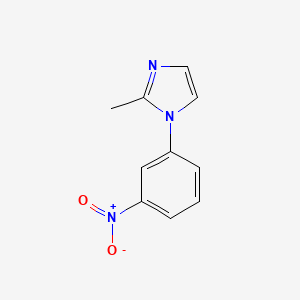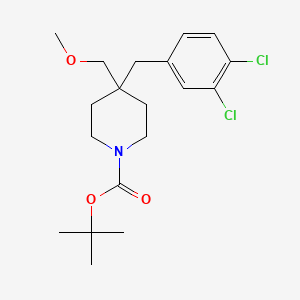
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorobenzyl group, a methoxymethyl group, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the alkylation of the piperidine ring with 3,4-dichlorobenzyl chloride under basic conditions.
Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-Dichloro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
- 2-(3,4-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H27Cl2NO3 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(23)22-9-7-19(8-10-22,13-24-4)12-14-5-6-15(20)16(21)11-14/h5-6,11H,7-10,12-13H2,1-4H3 |
Clave InChI |
XHDFXZHEVMUMME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)Cl)Cl)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


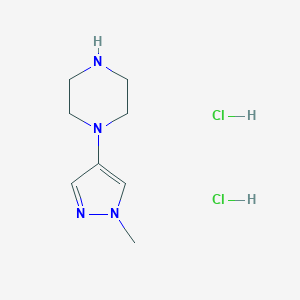
![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
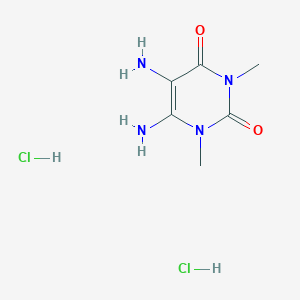
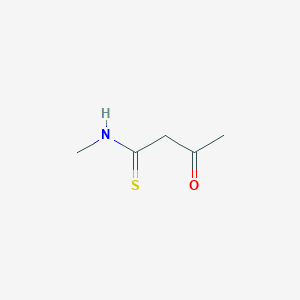
![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
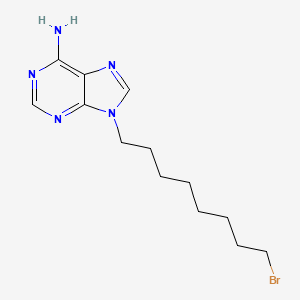

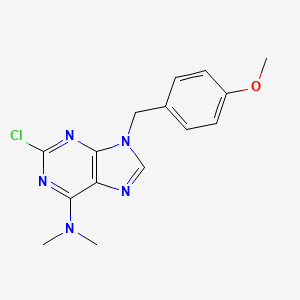
![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)

